![molecular formula C9H10FNOS B14213541 N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine CAS No. 823181-73-3](/img/structure/B14213541.png)
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H10FNOS It is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine typically involves the reaction of 4-fluoroacetophenone with methylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with hydroxylamine hydrochloride under acidic conditions to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal transduction: Modulating signaling pathways by interacting with key proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(4-Fluorophenyl)ethylidene]hydroxylamine
- N-[1-(4-Methylsulfanylphenyl)ethylidene]hydroxylamine
- N-[1-(4-Chlorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine is unique due to the combination of the fluorophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
823181-73-3 |
|---|---|
Fórmula molecular |
C9H10FNOS |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-[1-(4-fluorophenyl)-2-methylsulfanylethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10FNOS/c1-13-6-9(11-12)7-2-4-8(10)5-3-7/h2-5,12H,6H2,1H3 |
Clave InChI |
FSQOOCKILUWHIV-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=NO)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
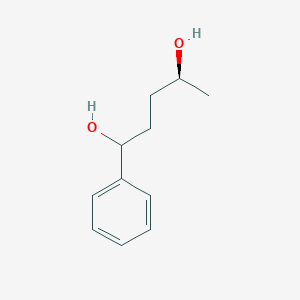
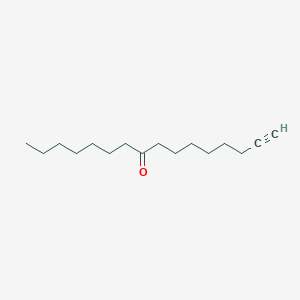
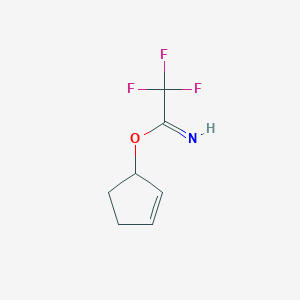

![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
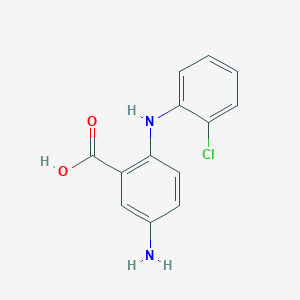
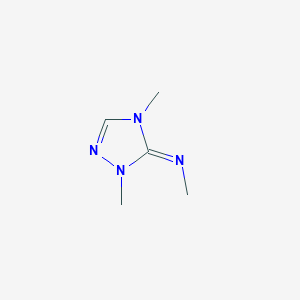
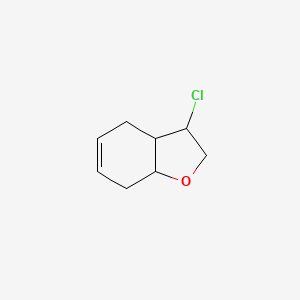
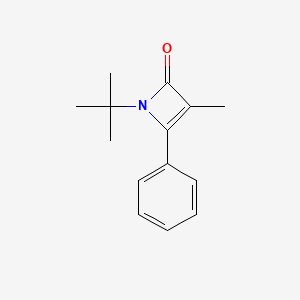
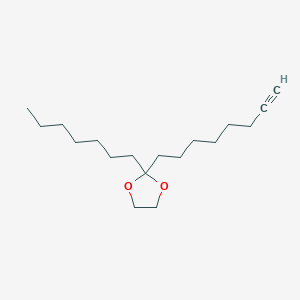
![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
